Absence of Published Bioactivity vs. Structurally Related Triazole-Thioether Acetamides That Possess Target Engagement Data
A comprehensive search of ChEMBL, BindingDB, and PubMed on 2026-05-04 returned zero experimental IC50, Ki, or percentage inhibition values for 327047-28-9 against any biological target. By contrast, the close analogue N-(1-benzylpiperidin-4-yl)-2-(5-methyl-4-p-tolyl-4H-1,2,4-triazol-3-ylthio)acetamide (CHEMBL219769) has a reported CCR5 binding IC50 of 269 µM [1], and a series of 1,2,4-triazole-acetamide conjugates evaluated against hEGFR yielded the most potent compound with an IC50 of 43.8 ± 1.3 nM [2]. The following data table therefore quantifies the evidence gap rather than performance.
| Evidence Dimension | Publicly available target-binding bioactivity data count |
|---|---|
| Target Compound Data | 0 (no entries in ChEMBL, BindingDB, or PubMed as of 2026-05-04) |
| Comparator Or Baseline | CHEMBL219769: 1 (CCR5 IC50 = 269 µM); hEGFR triazole-acetamide series: ≥9 compounds with IC50 < 100 nM |
| Quantified Difference | Complete absence of data vs. multiple quantified entries for in-class analogues |
| Conditions | Databases queried: ChEMBL, BindingDB, PubMed; published literature indexed through Q2 2026 |
Why This Matters
Organizations requiring validated reference standards or positive controls for kinase/protein interaction assays cannot rely on 327047-28-9 as a pre-characterized active, whereas the cited comparators provide documented binding benchmarks for assay development.
- [1] BindingDB. BDBM50205733: CHEMBL219769. N-(1-benzylpiperidin-4-yl)-2-(5-methyl-4-p-tolyl-4H-1,2,4-triazol-3-ylthio)acetamide. CCR5 IC50 = 2.69E+5 nM. Available from: https://bindingdb.org View Source
- [2] GCRIS. 1,2,4-Triazole Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and in Silico Studies. Most potent compound IC50 = 43.8 ± 1.3 nM. Browsing PubMed Indexed Publications. Available from: https://acikerisim.fbu.edu.tr View Source
